Methyl 3-hydroxy-8-methyldecanoate
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Overview
Description
Methyl 3-hydroxy-8-methyldecanoate is an organic compound with the molecular formula C12H24O3. It is a methyl ester derivative of 3-hydroxy-8-methyldecanoic acid. This compound is known for its unique structural features, which include a hydroxyl group and a methyl group attached to a decanoate backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-8-methyldecanoate typically involves the esterification of 3-hydroxy-8-methyldecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-8-methyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-oxo-8-methyldecanoic acid or 3-carboxy-8-methyldecanoic acid.
Reduction: Formation of 3-hydroxy-8-methyldecanol.
Substitution: Formation of 3-chloro-8-methyldecanoate or 3-bromo-8-methyldecanoate.
Scientific Research Applications
Methyl 3-hydroxy-8-methyldecanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-8-methyldecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxydecanoate: Lacks the methyl group at the 8th position.
Methyl 8-methyldecanoate: Lacks the hydroxyl group at the 3rd position.
Methyl 3-hydroxy-9-methyldecanoate: Has a methyl group at the 9th position instead of the 8th.
Uniqueness
Methyl 3-hydroxy-8-methyldecanoate is unique due to the presence of both a hydroxyl group and a methyl group on the decanoate backbone. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
62675-84-7 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-4-10(2)7-5-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
RFPMQJXFNJZPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(CC(=O)OC)O |
Origin of Product |
United States |
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